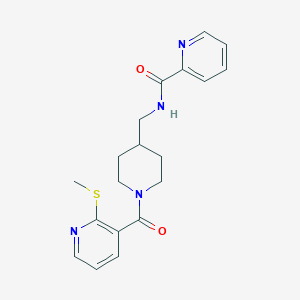

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-26-18-15(5-4-10-21-18)19(25)23-11-7-14(8-12-23)13-22-17(24)16-6-2-3-9-20-16/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVMVTZDYCZKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Nicotinoyl Group: The nicotinoyl group is introduced via acylation reactions using nicotinic acid derivatives.

Attachment of the Methylthio Group: The methylthio group is incorporated through nucleophilic substitution reactions.

Formation of the Picolinamide Moiety: The picolinamide moiety is formed by reacting picolinic acid with appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nicotinoyl group can be reduced to form corresponding amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CDD-813 (5-(2,4-Dimethylphenyl)-N-(2-(1-(2-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)ethyl)picolinamide)

- Structural Differences: CDD-813 replaces the 2-(methylthio)nicotinoyl group with a 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetyl group. The piperidine-4-ylmethyl-picolinamide linkage is extended via an ethyl group in CDD-813, whereas the target compound uses a methyl linker.

- The ethyl linker in CDD-813 could improve conformational flexibility compared to the methyl linker in the target compound.

Goxalapladib (CAS-412950-27-7)

- Structural Differences: Goxalapladib features a 1,8-naphthyridine core instead of nicotinoyl, with trifluoromethyl and methoxyethyl groups. The piperidine is substituted with a biphenyl-trifluoromethyl group, contrasting with the picolinamide in the target compound.

- Functional Implications :

4-Chloro-N-phenylpicolinamide ()

- Structural Differences: A simpler picolinamide derivative lacking the piperidine and nicotinoyl groups. Features a chloro substituent on the pyridine ring and a phenylamide group.

- Functional Implications: The absence of a piperidine core limits its ability to engage with three-dimensional enzyme pockets.

Data Table: Key Structural and Functional Comparisons

Pharmacological and Selectivity Considerations

- Target Compound vs. BD2).

- Target Compound vs. Goxalapladib : The smaller size and lack of fluorination may improve solubility but reduce target residence time compared to Goxalapladib’s atherosclerosis-focused design .

Biological Activity

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring, a methylthio group, and a nicotinoyl moiety. The synthesis typically involves several key reactions:

- Formation of the Piperidine Ring : This is the foundational structure.

- Introduction of the Methylthio Group : Enhances reactivity and biological interactions.

- Addition of the Nicotinoyl Group : Imparts potential pharmacological properties.

The synthesis can be sensitive to conditions such as solvent choice (e.g., dichloromethane, ethanol) and temperature, which affect yield and purity .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit tumor cell proliferation and migration, potentially through mechanisms involving apoptosis and ferroptosis .

Key Findings:

- Inhibition of Tumor Cell Growth : Similar compounds have demonstrated the ability to inhibit proliferation in various cancer cell lines.

- Mechanism of Action : Research suggests that these compounds may interact with critical cellular pathways, such as the KEAP1-NRF2-GPX4 axis, leading to increased oxidative stress in cancer cells .

Neuropharmacological Effects

The piperidine structure is known for its neuroactive properties. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors, which could have implications for treating neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Study 1: Antitumor Activity

A study published in 2024 investigated the effects of a related compound on human cancer cell lines. The results indicated that treatment significantly reduced cell viability and induced apoptosis through ROS-mediated pathways, suggesting a similar potential for this compound .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of piperidine derivatives. It was found that these compounds could enhance cognitive function in animal models by modulating dopaminergic signaling pathways, indicating potential therapeutic applications for neurodegenerative disorders .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the coupling of nicotinoyl and piperidinyl precursors. Key steps include:

- Step 1 : Formation of the piperidine-4-ylmethyl intermediate via reductive amination or nucleophilic substitution.

- Step 2 : Introduction of the methylthio group to the nicotinoyl moiety using thiomethylation reagents (e.g., methyl disulfide under basic conditions).

- Step 3 : Final coupling with picolinamide using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Purification is achieved via column chromatography, and intermediates are characterized using NMR and mass spectrometry (MS) .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): For definitive 3D conformation analysis, particularly to resolve steric interactions between the methylthio group and adjacent substituents .

Q. What initial biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods.

- Receptor Binding Studies : Competitive binding assays with radiolabeled ligands to determine K values.

- Cellular Viability Assays (e.g., MTT): Assess cytotoxicity in relevant cell lines.

Ensure consistent buffer conditions (pH, ionic strength) to minimize experimental variability .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation.

Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents dynamically .

Q. What computational approaches are suitable for predicting its binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with active sites.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over nanosecond timescales.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to methylthio group modifications.

Cross-validate predictions with experimental data (e.g., mutagenesis studies) .

Q. How can contradictions in reported binding affinity data across studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under identical conditions (buffer, temperature, protein batches).

- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Meta-Analysis : Statistically pool data from multiple studies to identify outliers and systematic biases .

Q. What strategies address poor aqueous solubility in in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced hydrophilicity.

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.